molecular formula C25H31N3O5 B11389263 2-(3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11389263
M. Wt: 453.5 g/mol
InChI Key: HNDVNVJBTFUALJ-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, a dipropoxyphenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 2-(3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base.

    Formation of 3,5-dimethylphenoxyacetic acid: This involves the reaction of 3,5-dimethylphenol with chloroacetic acid under basic conditions.

    Synthesis of 4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazole: This step involves the cyclization of 3,4-dipropoxybenzohydrazide with a suitable reagent like phosphorus oxychloride.

    Coupling reaction: The final step involves the coupling of 3,5-dimethylphenoxyacetic acid with 4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-(3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and dipropoxy groups can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: The oxadiazole ring can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. For example, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes and interfering with the viral life cycle . The compound’s structure allows it to bind to these targets with high affinity, leading to the inhibition of viral replication and the suppression of viral load.

Comparison with Similar Compounds

2-(3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C25H31N3O5/c1-6-10-30-21-9-8-19(15-22(21)31-11-7-2)23-24(28-33-27-23)26-25(29)18(5)32-20-13-16(3)12-17(4)14-20/h8-9,12-15,18H,6-7,10-11H2,1-5H3,(H,26,28,29)

InChI Key

HNDVNVJBTFUALJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC(=CC(=C3)C)C)OCCC

Origin of Product

United States

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